N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine
Overview
Description
The compound “N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine” is a derivative of phenethylamine, which is a basic structure for many neurotransmitters in the brain, such as dopamine and adrenaline. The presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) could potentially give this compound unique properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a phenethylamine backbone with a 1,3,5-trimethylpyrazole group attached. Phenethylamine itself consists of a two-carbon chain (the “ethyl” part of the name) connecting a benzene ring (the “phen” part) and an amine group (NH2). The 1,3,5-trimethylpyrazole group would consist of a pyrazole ring with three methyl groups attached .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and the reagents present. Phenethylamines can undergo a variety of reactions, including oxidation, reduction, and alkylation .Scientific Research Applications
Corrosion Inhibition
N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine and related bipyrazolic-type organic compounds have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) elucidated the inhibition efficiencies and reactivesites of these compounds, demonstrating their relevance in protecting materials from corrosion (Wang et al., 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds similar to N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine have shown significant antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis of pyrazolopyridines, which include similar structures, revealed their potential in medical and pharmaceutical research, particularly in cancer treatment and infection control (El‐Borai et al., 2013).
Heterocyclic Synthesis
These compounds play a crucial role in heterocyclic synthesis, forming the basis for creating various derivatives with potential applications in drug development and organic chemistry. The synthesis of new pyrazole, pyridine, and pyrimidine derivatives highlights the versatility of these compounds in contributing to diverse chemical syntheses (Fadda et al., 2012).
Metallomacrocyclic Complexes
They are also used in synthesizing metallomacrocyclic complexes with potential applications in catalysis and materials science. Studies on palladium(II) complexes with hybrid pyrazole ligands indicate their utility in creating complex molecular structures (Guerrero et al., 2008).
Polymerization Catalysts
Additionally, these compounds have been explored as catalysts in polymerization processes. Studies demonstrate their effectiveness in catalyzing the oligomerization and polymerization of ethylene, indicating their potential in industrial polymer production (Obuah et al., 2014).
Structural and Spectral Analysis
Their structural and spectral characteristics have been extensively studied, providing insights into their chemical behavior and potential applications in various scientific fields. This includes the study of their tautomeric behavior, energy band gaps, and molecular orbital calculations (Ibnaouf et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWRMRKXKCSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029789 | |
Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine | |
CAS RN |
1034142-33-0 | |
Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.